molecular formula C19H18N2OS2 B2515644 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 941875-85-0

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide

Cat. No. B2515644
CAS RN: 941875-85-0
M. Wt: 354.49
InChI Key: HYFLZLQKLISRJY-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide” belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound likely has similar structural characteristics.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific reactions that “2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide” can undergo would depend on the exact conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide” would depend on its exact molecular structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Future Directions

The study of thiazole derivatives is a promising area of research, given their wide range of biological activities . Future research could explore the potential applications of “2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide” in medicine or other fields.

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFLZLQKLISRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide

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